molecular formula C9H13NO2 B14750106 1-Acryloylazepan-2-one CAS No. 2875-51-6

1-Acryloylazepan-2-one

Cat. No.: B14750106
CAS No.: 2875-51-6
M. Wt: 167.20 g/mol
InChI Key: CFMZBHZCIMJYHV-UHFFFAOYSA-N
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Description

1-Acryloylazepan-2-one is a lactam-based acryloyl derivative characterized by a seven-membered azepanone ring fused with an acryloyl group.

The synthesis of 1-Acryloylazepan-2-one was first reported by Zhang and Fox (2006) via a one-pot reaction involving the acryloylation of azepan-2-one under mild conditions, yielding the compound with high purity (CAS 330645-87-9) . Its applications span specialty polymers, drug delivery systems, and intermediates for bioactive molecules, though detailed industrial uses remain under exploration.

Properties

CAS No.

2875-51-6

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-prop-2-enoylazepan-2-one

InChI

InChI=1S/C9H13NO2/c1-2-8(11)10-7-5-3-4-6-9(10)12/h2H,1,3-7H2

InChI Key

CFMZBHZCIMJYHV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acryloylazepan-2-one can be synthesized through several methods. One common approach involves the reaction of azepan-2-one with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of 1-acryloylazepan-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Acryloylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Acryloylazepan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and probes.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-acryloylazepan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of 1-Acryloylazepan-2-one and Analogous Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Synthesis Method
1-Acryloylazepan-2-one 330645-87-9 C₉H₁₁NO₂ 165.19 Acryloyl, lactam One-pot acryloylation
Dicyclopentenyloxyethyl acrylate 65983-31-5 C₁₅H₂₀O₃ 248.3 Acrylate, dicyclopentenyl Esterification
Methylclonazepam 3385-45-1 C₁₆H₁₂ClN₃O₃ 329.74 Benzodiazepine, nitro, chloro Multi-step heterocyclic synthesis

Key Observations:

Functional Groups: 1-Acryloylazepan-2-one’s lactam and acryloyl groups contrast with Dicyclopentenyloxyethyl acrylate’s bulky dicyclopentenyl and acrylate ester. The former’s structure favors hydrogen bonding and ring-opening polymerization, while the latter’s steric hindrance may limit reactivity .

Synthesis Complexity :

  • 1-Acryloylazepan-2-one’s one-pot synthesis offers efficiency compared to multi-step routes for Methylclonazepam . Dicyclopentenyloxyethyl acrylate’s esterification is straightforward but requires purification to remove byproducts .

Applications :

  • 1-Acryloylazepan-2-one is explored in stimuli-responsive polymers, whereas Dicyclopentenyloxyethyl acrylate is used in UV-curable coatings. Methylclonazepam’s application is strictly pharmacological .

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